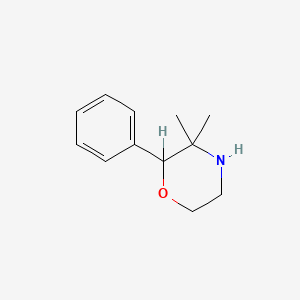

3,3-Dimethyl-2-phenylmorpholine

Übersicht

Beschreibung

“3,3-Dimethyl-2-phenylmorpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of the psychostimulant drug phenmetrazine . Most of these compounds act as releasers of monoamine neurotransmitters and have stimulant effects .

Synthesis Analysis

The synthesis of morpholines, including “3,3-Dimethyl-2-phenylmorpholine”, has seen significant advancements recently . These advances include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-2-phenylmorpholine” is not explicitly mentioned in the search results. However, it is a derivative of phenylmorpholine, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen .

Chemical Reactions Analysis

The specific chemical reactions involving “3,3-Dimethyl-2-phenylmorpholine” are not detailed in the search results. However, morpholine derivatives are known to have wide pharmacological activity .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3,3-Dimethyl-2-phenylmorpholine” are not detailed in the search results. However, morpholine is physically a liquid with no color and has a fish-like or ammonia odor .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Dimethyl-2-phenylmorpholine, focusing on six unique fields:

Pharmaceuticals and Drug Development

3,3-Dimethyl-2-phenylmorpholine is a significant compound in the development of pharmaceuticals due to its structural properties. It serves as a precursor or intermediate in the synthesis of various drugs, particularly those targeting the central nervous system. Its morpholine ring structure is known to enhance the pharmacokinetic properties of drugs, improving their bioavailability and stability .

Catalysis in Organic Synthesis

This compound is utilized as a catalyst in organic synthesis reactions. Its unique structure allows it to facilitate various chemical transformations, including asymmetric synthesis and cyclization reactions. The presence of both phenyl and dimethyl groups in the morpholine ring enhances its catalytic efficiency, making it valuable in the production of complex organic molecules .

Material Science and Polymer Chemistry

In material science, 3,3-Dimethyl-2-phenylmorpholine is used in the synthesis of advanced polymers and materials. It acts as a monomer or a modifying agent, contributing to the development of polymers with specific mechanical and thermal properties. These polymers are used in various applications, including coatings, adhesives, and high-performance materials.

Analytical Chemistry

The compound is employed in analytical chemistry as a reagent for the detection and quantification of various substances. Its chemical properties allow it to form complexes with metals and other analytes, which can be detected using spectroscopic methods. This makes it useful in environmental monitoring, clinical diagnostics, and quality control in industrial processes .

Agricultural Chemistry

In the field of agricultural chemistry, 3,3-Dimethyl-2-phenylmorpholine is used in the formulation of pesticides and herbicides. Its ability to interact with biological targets in pests and weeds makes it an effective component in crop protection products. Research is ongoing to optimize its efficacy and minimize its environmental impact .

Wirkmechanismus

Target of Action

3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .

Mode of Action

Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .

Biochemical Pathways

Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .

Safety and Hazards

The specific safety and hazards of “3,3-Dimethyl-2-phenylmorpholine” are not detailed in the search results. However, safety data sheets for similar compounds can provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .

Zukünftige Richtungen

The future directions of “3,3-Dimethyl-2-phenylmorpholine” are not explicitly mentioned in the search results. However, there is ongoing research into the pharmacological actions of morpholine derivatives , which could potentially lead to new therapeutic applications.

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWYXLVYEOEEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906047 | |

| Record name | 3,3-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-phenylmorpholine | |

CAS RN |

1013-66-7 | |

| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)